molecular formula C16H20F2N4O2S B10970826 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B10970826
M. Wt: 370.4 g/mol
InChI Key: KDVFAVCZVZISKV-UHFFFAOYSA-N
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Description

1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a difluorophenyl group, a sulfonyl group, and a piperazine ring substituted with a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Sulfonylation: The sulfonyl group is typically introduced through the reaction of the difluorophenyl derivative with a sulfonyl chloride in the presence of a base.

    Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring through a cyclization reaction, where the pyrazolylmethyl group is attached to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The difluorophenyl and sulfonyl groups are key to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
  • 1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
  • 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Uniqueness

1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to the specific positioning of the difluorophenyl and pyrazolylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H20F2N4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine

InChI

InChI=1S/C16H20F2N4O2S/c1-12-13(10-19-20(12)2)11-21-5-7-22(8-6-21)25(23,24)16-9-14(17)3-4-15(16)18/h3-4,9-10H,5-8,11H2,1-2H3

InChI Key

KDVFAVCZVZISKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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